molecular formula C10H17Cl2N3O2 B13580822 ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride CAS No. 2803861-15-4

ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride

Cat. No.: B13580822
CAS No.: 2803861-15-4
M. Wt: 282.16 g/mol
InChI Key: QYJCYORKQUMRMA-UHFFFAOYSA-N
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Description

  • Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride is a compound with a complex name, but let’s break it down:
    • The core structure is an imidazole ring , which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
    • The compound also includes an azetidine ring , which is a four-membered heterocyclic ring containing one nitrogen atom.
    • The ethyl group (C2H5) is attached to the azetidine ring.
    • The dihydrochloride salt form indicates that the compound has two chloride ions associated with it.
  • Imidazole derivatives are significant due to their diverse chemical and biological properties. They serve as building blocks for various natural products and pharmaceuticals.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride are not readily available in the literature. the compound can be synthesized through appropriate reactions involving imidazole and azetidine precursors.
    • Industrial production methods would likely involve scalable processes, but detailed information is proprietary.
  • Chemical Reactions Analysis

    • Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride may undergo various reactions:

        Substitution reactions: The ethyl group can be replaced by other functional groups.

        Reduction reactions: Reduction of the imidazole or azetidine ring.

        Oxidation reactions: Oxidation of the nitrogen atoms.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Medicine: Imidazole derivatives often exhibit antimicrobial, anti-inflammatory, and antitumor activities. Research may explore the potential of this compound in drug development.

      Chemistry: It could serve as a versatile building block for synthesizing other compounds.

      Biology: Investigate its effects on cellular processes.

  • Mechanism of Action

    • The exact mechanism of action for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride would require further research. It likely interacts with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on directly similar compounds. exploring related imidazole derivatives could highlight its uniqueness.

    Remember that this compound’s detailed synthesis and applications might be proprietary or unpublished. For further insights, consult specialized literature or research articles

    Properties

    CAS No.

    2803861-15-4

    Molecular Formula

    C10H17Cl2N3O2

    Molecular Weight

    282.16 g/mol

    IUPAC Name

    ethyl 2-(3-imidazol-1-ylazetidin-3-yl)acetate;dihydrochloride

    InChI

    InChI=1S/C10H15N3O2.2ClH/c1-2-15-9(14)5-10(6-12-7-10)13-4-3-11-8-13;;/h3-4,8,12H,2,5-7H2,1H3;2*1H

    InChI Key

    QYJCYORKQUMRMA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CC1(CNC1)N2C=CN=C2.Cl.Cl

    Origin of Product

    United States

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